molecular formula C10H10N2O3 B14672398 (5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione CAS No. 40856-79-9

(5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Cat. No.: B14672398
CAS No.: 40856-79-9
M. Wt: 206.20 g/mol
InChI Key: GLLIXWMNULCIKR-QMMMGPOBSA-N
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Description

(5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate imidazolidine precursor under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxybenzyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the imidazolidine ring or the benzyl group, potentially yielding reduced forms of the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, could occur at various positions on the benzyl or imidazolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for therapeutic applications, possibly as a drug candidate for specific diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for (5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzyl group might play a crucial role in binding to these targets, while the imidazolidine ring could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (5s)-5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
  • (5s)-5-(4-Methoxybenzyl)imidazolidine-2,4-dione
  • (5s)-5-(4-Chlorobenzyl)imidazolidine-2,4-dione

Uniqueness

(5s)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is unique due to the presence of the hydroxybenzyl group, which can impart specific biological activities and chemical reactivity. This makes it distinct from other similar compounds that may have different substituents on the benzyl group.

Properties

CAS No.

40856-79-9

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(5S)-5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H10N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)/t8-/m0/s1

InChI Key

GLLIXWMNULCIKR-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H]2C(=O)NC(=O)N2)O

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)O

Origin of Product

United States

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